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Compound of Interest

Compound Name:
4-amino-N-(1-hydroxypropan-2-

yl)benzamide

CAS No.: 906729-85-9

Cat. No.: B2505074 Get Quote

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary
Chiral amino-alcohol benzamides represent a "privileged scaffold" in modern drug discovery,

serving as critical pharmacophores in kinase inhibitors, GPCR ligands, and peptidomimetics.

Their dual functionality—combining the rigid, π-stacking capability of the benzamide core with

the stereodefined H-bonding potential of the amino alcohol—allows for precise probing of

biological targets. Furthermore, these motifs are pivotal intermediates in the synthesis of chiral

oxazoline ligands used in asymmetric catalysis. This guide provides a rigorous technical

analysis of their synthesis, structural utility, and experimental deployment.

Strategic Value & Pharmacophore Logic
The utility of the chiral amino-alcohol benzamide scaffold stems from three specific molecular

interactions:

Stereospecific H-Bonding: The hydroxyl group acts as a directional H-bond donor/acceptor,

often engaging critical residues (e.g., the hinge region in kinases or catalytic serines in

hydrolases).
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Conformational Restriction: The benzamide bond acts as a rigid linker, reducing the entropic

penalty of binding.

Electronic Tunability: Substituents on the benzamide ring allow for fine-tuning of pKa and

lipophilicity (LogD) without altering the chiral recognition element.

Structural Classification
Class Structure Description Primary Application

Type I:

-Amino Alcohol Benzamides

Benzamide attached to C

or C

of a 1,2-amino alcohol.[1]

Kinase inhibitors (ERK),

Adrenergic blockers.

Type II: Oxazoline Precursors Cyclization-ready precursors.

Ligand synthesis (Bio-

oxazolines), Chiral auxiliaries.

[2][3]

Type III: Hybrid Scaffolds

Fused systems (e.g.,

Benzimidazole-amino

alcohols).

Peptide deformylase inhibitors,

Antifungals.

Synthetic Methodologies
The synthesis of these building blocks prioritizes enantiomeric purity and scalability. The two

dominant routes are Chiral Pool Derivatization and Asymmetric Ring Opening.

Route A: Chiral Pool Derivatization (Preferred)
This route leverages naturally occurring chiral amino acids (e.g., Phenylglycine, Valine,

Phenylalanine).

Mechanism: Reduction of the amino acid to the amino alcohol followed by selective N-

acylation.

Advantage: >99% ee is maintained; starting materials are inexpensive.
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Risk: Racemization can occur during the acylation step if activating agents are too

aggressive or if base concentration is uncontrolled.

Route B: Asymmetric Ring Opening of Epoxides
Mechanism: Nucleophilic attack of a benzamide anion on a chiral epoxide (or vice versa).

Advantage: Access to non-natural side chains.

Risk: Regioselectivity issues (attack at C1 vs. C2) can lower yield.

Visualization: Synthetic Workflow
The following diagram outlines the logical flow for synthesizing these blocks from the chiral

pool, highlighting critical decision points.
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Caption: Figure 1.[1][4] Synthetic logic flow from chiral amino acid precursors to benzamide

building blocks and oxazolines.

Detailed Experimental Protocol
Target: Synthesis of (S)-N-(2-hydroxy-1-phenylethyl)benzamide Rationale: This protocol uses

(S)-phenylglycinol, a versatile scaffold. The method uses an acid chloride coupling which is

robust but requires careful temperature control to prevent O-acylation or racemization.

Materials
(S)-2-Amino-2-phenylethanol (1.0 equiv)

Benzoyl chloride (1.05 equiv)

Triethylamine (TEA) (2.0 equiv)
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Dichloromethane (DCM) (Anhydrous)

1M HCl, Sat. NaHCO₃, Brine

Step-by-Step Methodology
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add (S)-2-

Amino-2-phenylethanol (10 mmol) and dry DCM (50 mL).

Temperature Control: Cool the solution to 0 °C using an ice/water bath. Critical: Low

temperature minimizes O-acylation side products.

Base Addition: Add TEA (20 mmol) dropwise over 5 minutes. The solution should remain

clear.

Acylation: Add Benzoyl chloride (10.5 mmol) dropwise via syringe over 15 minutes.

Observation: A white precipitate (TEA·HCl) will form immediately.

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for

another 2 hours. Monitor by TLC (5% MeOH in DCM).

Quench & Workup:

Quench with water (20 mL).

Separate phases. Wash organic layer sequentially with 1M HCl (2 x 20 mL) to remove

unreacted amine/TEA.

Wash with Sat. NaHCO₃ (2 x 20 mL) to remove benzoic acid byproducts.

Wash with Brine (20 mL), dry over Na₂SO₄, and filter.

Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes or purify via flash

chromatography (SiO₂, Hexanes:EtOAc gradient) if necessary.

Self-Validating Checkpoints:
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Checkpoint 1 (TLC): Product should be significantly less polar than the starting amino

alcohol but more polar than the acid chloride.

Checkpoint 2 (NMR): 1H NMR must show the doublet of doublets for the chiral proton

(approx 5.0-5.3 ppm) and a broad singlet for the OH. The absence of a downfield shift for the

CH₂-O protons confirms N-acylation over O-acylation.

Applications & Case Studies
Case Study 1: ERK Kinase Inhibitors
In the development of ERK1/2 inhibitors for melanoma treatment, the (S)-N-(2-hydroxy-1-

phenylethyl)benzamide motif serves as a critical hinge-binding element. The hydroxyl group

forms a hydrogen bond with the backbone NH of the kinase hinge, while the phenyl group

occupies the hydrophobic pocket, enforcing a bioactive conformation [1].

Case Study 2: Precursors for Chiral Oxazoline Ligands
These benzamide building blocks are direct precursors to oxazolines (e.g., via

cyclodehydration with Burgess reagent or SOCl₂). Chiral oxazolines are essential ligands for

asymmetric catalysis (e.g., Cu-catalyzed Henry reactions or Friedel-Crafts alkylations),

enabling the synthesis of other chiral drugs [2].

Visualization: Pharmacophore Interaction
The diagram below illustrates the dual-role of the scaffold in a biological context (Kinase

Binding) versus a chemical context (Ligand Formation).
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Caption: Figure 2. Divergent utility of the scaffold in medicinal chemistry (binding) vs. synthetic

chemistry (ligands).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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